2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
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Overview
Description
This compound is a derivative of isoindole, a heterocyclic compound . It contains an isoindole ring, which is fused with a 2-amino-3-(3-fluorophenyl)propyl group . The compound is a hydrochloride salt, indicating the presence of a hydrochloride group .
Molecular Structure Analysis
The molecular structure of this compound includes an isoindole ring fused with a 2-amino-3-(3-fluorophenyl)propyl group . It contains a total of 43 bonds, including 18 non-H bonds, 6 multiple bonds, 8 rotatable bonds, and 6 aromatic bonds .Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular formula of C17H16ClFN2O2 and a molecular weight of 334.7725432 . The compound should be stored in a dry place at room temperature .Scientific Research Applications
Synthesis and Structural Analysis :
- Huang Ming-zhi et al. (2005) explored the synthesis of a related compound, which involved the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with specific reagents. The crystal structure of the resultant compound was analyzed using X-ray diffraction, providing insights into its molecular configuration (Huang Ming-zhi et al., 2005).
Chemical Reactions and Derivatives :
- V. L. Sena et al. (2007) reported on the synthesis of various N-(arylaminomethyl)-phthalimides, which are structurally related to the compound . This study highlighted different synthetic methods, including microwave-assisted reactions, and provided insights into potential mechanisms of formation (V. L. Sena et al., 2007).
Applications in Material Science :
- Research by P. Valat et al. (2001) on a structurally similar compound, 2-(3-fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione, examined its fluorescence behavior in various solvents. This study is significant for understanding the photophysical properties of related compounds, which can be relevant in material science and sensor technology (P. Valat et al., 2001).
Pharmaceutical Research and Development :
- A. Tan et al. (2020) investigated isoindole-1,3(2H)-dione derivatives for their anticancer activities. They found that the anticancer activity varied depending on the substituents attached to the isoindole-1,3(2H)-dione structure, which is closely related to the compound . This could imply potential pharmaceutical applications for derivatives of the compound (A. Tan et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2.ClH/c18-12-5-3-4-11(8-12)9-13(19)10-20-16(21)14-6-1-2-7-15(14)17(20)22;/h1-8,13H,9-10,19H2;1H/t13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQPITVUQOQCSL-ZOWNYOTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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